molecular formula C22H21ClFN3O3 B2609156 1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775482-26-2

1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2609156
CAS No.: 1775482-26-2
M. Wt: 429.88
InChI Key: PYUMOFNJDXJJJL-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a sophisticated piperidine-based chemical building block designed for pharmaceutical research and development. Its molecular architecture, featuring a piperidine core functionalized with both a 2-chloro-4-fluorobenzoyl group and a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl moiety, places it within a class of compounds known to exhibit significant biological potential. Piperidine derivatives are extensively investigated as modulators of various biological targets, including G-protein coupled receptors and enzymatic systems . The specific substitution pattern of this compound, particularly the incorporation of the 1,2,4-oxadiazole heterocycle linked to a 4-methoxyphenyl group, is a structural feature associated with high-affinity binding in medicinal chemistry, often contributing to enhanced target engagement and metabolic stability . This compound is representative of a growing class of investigational tools being studied for their effects on critical biological pathways. For instance, research on piperidine-containing compounds has revealed their potential as modulators of targets like arginine vasopressin receptors . Furthermore, the chloro-fluorobenzoyl component is a common pharmacophore in drug discovery that can influence a molecule's electronic properties and binding characteristics. Researchers are exploring such complex small molecules for their potential to selectively inhibit or modulate specific cellular targets. This makes 1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine a valuable chemical probe for advancing understanding in hit-to-lead optimization campaigns and structure-activity relationship studies, particularly in neuroscientific and oncological research areas where piperidine scaffolds have shown considerable utility.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O3/c1-29-17-5-2-15(3-6-17)21-25-20(30-26-21)12-14-8-10-27(11-9-14)22(28)18-7-4-16(24)13-19(18)23/h2-7,13-14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUMOFNJDXJJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of n-benzoyl-n'-phenylureas and is characterized by a complex structure that includes a piperidine ring and an oxadiazole moiety. The chemical formula is C22H21ClFN3O3C_{22}H_{21}ClFN_3O_3 with a molecular weight of approximately 429.87 g/mol. Its structure can be represented as follows:

SMILES COC1 CC C O C C1NC O NC O C1 CC C F C C1Cl\text{SMILES COC1 CC C O C C1NC O NC O C1 CC C F C C1Cl}

Antimicrobial Activity

Research indicates that compounds containing the piperidine and oxadiazole moieties exhibit significant antimicrobial properties. In a study evaluating various synthesized derivatives, it was found that compounds similar to 1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has shown promising results in enzyme inhibition studies. Specifically, it acts as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. The IC50 values for several derivatives were reported, indicating that some compounds had strong inhibitory effects .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of oxadiazole derivatives in models of epilepsy. For instance, related compounds have been shown to improve neurochemical profiles in zebrafish models of pentylenetetrazole-induced seizures by modulating neurotransmitter levels . This suggests that 1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine may possess similar neuroprotective properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Binding Affinity : The oxadiazole moiety enhances binding interactions with amino acids in proteins, which may lead to effective inhibition of target enzymes .
  • Antioxidant Properties : Some studies suggest that derivatives may exhibit antioxidant effects by scavenging reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress .
  • Modulation of Neurotransmitter Levels : The compound's influence on neurotransmitter levels could be pivotal in managing neurological disorders .

Case Studies

Several case studies have focused on the efficacy of similar compounds in treating bacterial infections and neurological disorders:

  • Antibacterial Efficacy : A series of synthesized piperidine derivatives were evaluated for their antibacterial properties against multiple strains, revealing a consistent pattern of moderate to strong activity against gram-positive bacteria .
  • Neuroprotective Studies : In a zebrafish model for epilepsy, related oxadiazole compounds were shown to significantly reduce seizure activity and improve survival rates through neurochemical modulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₃H₂₁ClFN₃O₃ 429.88 2-Chloro-4-fluorobenzoyl; 4-methoxyphenyl-oxadiazole
V-0219 (Compound 9) C₂₃H₂₈F₃N₃O₂ 459.49 Trifluoromethylphenyl-oxadiazole; morpholine
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine C₂₃H₂₄FN₃O₂ 393.45 4-Ethylbenzoyl; 4-fluorophenyl-oxadiazole
1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine C₂₃H₂₅N₃O₂ 375.46 2,4-Dimethylbenzoyl; phenyl-oxadiazole

Key Observations :

  • V-0219 replaces the methoxy group with a trifluoromethylphenyl-oxadiazole, increasing lipophilicity (logP) and conferring metabolic stability .
  • 1-(4-Ethylbenzoyl)...fluorophenyl demonstrates how substituting benzoyl groups (ethyl vs. chloro-fluoro) and oxadiazole-linked aryl groups (fluorophenyl vs. methoxyphenyl) alter molecular weight and electronic properties .
Physicochemical Properties
  • Lipophilicity: The target’s Cl and F substituents increase logP compared to non-halogenated analogs (e.g., 1-(2,4-Dimethylbenzoyl)...piperidine, logP predicted: -0.67) .
  • Solubility : The methoxy group in the target may improve aqueous solubility relative to trifluoromethyl or ethyl-substituted analogs.
Target Compound
  • V-0219: Acts as a GLP-1 receptor positive allosteric modulator (PAM) with subnanomolar potency in insulin secretion assays .
  • Compound 46 () : Part of a series evaluated for TRPA1/TRPV1 antagonism, indicating relevance in pain or inflammation pathways .
Substituent Effects on Activity
  • Halogenated Benzoyl Groups : The target’s 2-chloro-4-fluorobenzoyl group may enhance binding to hydrophobic pockets in receptors, similar to halogenated analgesics or kinase inhibitors.
  • Methoxy vs. Trifluoromethyl : Methoxy groups improve metabolic stability and electron distribution, whereas trifluoromethyl groups enhance potency through strong van der Waals interactions .

Structural Insights from Crystallography

  • CRBP1 Inhibitor () : A piperidine-oxadiazole derivative (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine) forms stable interactions in crystal structures, suggesting the oxadiazole-piperidine scaffold is compatible with protein binding .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and how do substituent positions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under acidic conditions . Subsequent coupling of the oxadiazole-methyl group to the piperidine ring can be achieved using reductive amination or nucleophilic substitution. The 2-chloro-4-fluorobenzoyl moiety is introduced via acylation reactions. Substituent positions (e.g., chloro and fluoro on the benzoyl group, methoxy on the oxadiazole-phenyl group) significantly influence reaction efficiency. For example, steric hindrance from the 4-methoxyphenyl group may require optimized coupling conditions (e.g., microwave-assisted synthesis) to improve yields .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., aromatic protons for the benzoyl group at δ 7.2–8.0 ppm and methoxy protons at δ ~3.8 ppm) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, such as hydrogen bonding between the oxadiazole nitrogen and adjacent groups .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures correct molecular weight and fragmentation patterns align with expected intermediates .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against C. albicans or A. niger (fluorinated piperidines show ≥5 mm inhibition zones) .
  • Enzyme Inhibition : Tyrosinase inhibition assays (IC50_{50} measurements) given the oxadiazole moiety’s role in metal chelation .
  • Antioxidant Potential : DPPH radical scavenging assays (compare % scavenging at 1000 µg/mL; methoxy groups may enhance activity) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the benzoyl (e.g., replace Cl/F with Br/CF3_3) and oxadiazole-phenyl (e.g., replace OCH3_3 with NO2_2 or NH2_2) groups.
  • Activity Testing : Compare IC50_{50} values in enzyme assays (e.g., FXa inhibition for anticoagulant activity) and cytotoxicity in cancer cell lines (e.g., MTT assays using hypopharyngeal tumor cells) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GPCRs or tyrosine kinases .

Q. What mechanisms underlie this compound’s potential anticancer effects?

  • Methodological Answer :

  • Apoptosis Induction : Measure caspase-3/7 activation and mitochondrial membrane potential collapse (JC-1 staining) in treated cancer cells .
  • Pathway Modulation : Use Western blotting to assess ERK or Akt phosphorylation changes. Piperidine derivatives often disrupt pro-survival signaling .
  • Synergy Studies : Test combination therapies with standard chemotherapeutics (e.g., cisplatin) to identify additive or synergistic effects .

Q. How should researchers address discrepancies in bioactivity data across studies?

  • Methodological Answer :

  • Control for Substituent Effects : Fluorine at the 4-position (vs. 2-position) on the benzoyl group may drastically alter antimicrobial potency .
  • Assay Standardization : Compare protocols for variables like incubation time (e.g., 24 vs. 48 hours in cytotoxicity assays) .
  • Meta-Analysis : Use tools like RevMan to statistically integrate data from multiple studies, adjusting for heterogeneity in cell lines or compound purity .

Q. What strategies improve metabolic stability for in vivo applications?

  • Methodological Answer :

  • Boc Protection : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during pharmacokinetic studies .
  • Cytochrome P450 Screening : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of the methoxy group) and modify susceptible sites .
  • Prodrug Design : Convert the oxadiazole moiety to a masked ester for targeted release in specific tissues .

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